![molecular formula C23H26N2O3S B2879812 N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 333310-94-4](/img/structure/B2879812.png)
N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound that contains an adamantane derivative and an indole moiety . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives . The indole moiety is a significant heterocycle found in proteins in the form of amino acids, such as tryptophan .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, like the one in this compound, involves various methods . One method proposed by Guo et al. involves a reaction of adamantanecarboxylic acid with enamides . The carboxylic acid derivative acts as an alkylating agent . Sulfonamide synthesis by S-N coupling is another method that could be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound involves an adamantane derivative and an indole moiety . Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The indole moiety in this compound could have undergone a structural change from an indole to an indazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the reactions of adamantane derivatives . These reactions offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . A one-pot, three-component Fischer indolisation–N-alkylation sequence could also be involved in the synthesis of this compound .Applications De Recherche Scientifique
Inhibition of Human Steroid Sulfatase
One application involves the synthesis and evaluation of derivatives as potent inhibitors of human steroid sulfatase (STS), a target for the treatment of estrogen-dependent diseases. A derivative was synthesized through straightforward chemical reactions and demonstrated significant inhibitory activity against STS in various cellular assays without binding to estrogen receptors, suggesting its potential as a therapeutic agent in androgen- and estrogen-dependent diseases (Schreiner et al., 2003).
Carbonic Anhydrase Inhibition
Another research focus is on sulfonamide derivatives that inhibit carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes, including intraocular pressure regulation. A new sulfonamide derivative showed promising results in lowering intraocular pressure (IOP) in rabbits, suggesting its utility in treating glaucoma and highlighting the broader class of metal complexes of heterocyclic sulfonamides as potential IOP-lowering agents with enhanced efficiency compared to simple sulfonamides (Supuran et al., 1998).
Antimicrobial and Antiproliferative Agents
Sulfonamide derivatives have been explored for their antimicrobial and antiproliferative properties. N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and showed significant cytotoxic activity against lung and liver carcinoma cell lines, as well as antimicrobial activity. These findings indicate the potential of sulfonamide derivatives in developing new therapeutic agents for treating cancer and infections (El-Gilil, 2019).
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Research into adamantane-1,3,4-thiadiazole hybrid derivatives has provided insights into the nature of noncovalent interactions in these compounds. QTAIM analysis and Hirshfeld surface analysis revealed the significance of N–H⋯N hydrogen bonds and other noncovalent interactions in stabilizing crystal structures, which could inform the design of new materials and drugs (El-Emam et al., 2020).
Anticonvulsant Properties
The incorporation of adamantyl moieties into sulfonamide structures has been investigated for antiepileptic properties. Some derivatives exhibited strong anticonvulsant properties in animal models, suggesting their potential as leads for developing new antiepileptic drugs (Masereel et al., 2002).
Orientations Futures
The future directions in the research of this compound could involve the development of novel methods for their preparation and the investigation of their potential applications . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional derivatives .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that the compound may interact with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
One study has shown that a similar compound led to a significant accumulation of cell-cycle arrest, with a decrease in g0/g1 phase and an increase in g2/m phase arrest at 12 h . This suggests that the compound may have a similar effect, disrupting the cell cycle and potentially leading to cell death.
Propriétés
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-12(21-15-8-13-7-14(10-15)11-16(21)9-13)25-29(27,28)20-6-5-19-22-17(20)3-2-4-18(22)23(26)24-19/h2-6,12-16,21,25H,7-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWICIWWFMKWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)
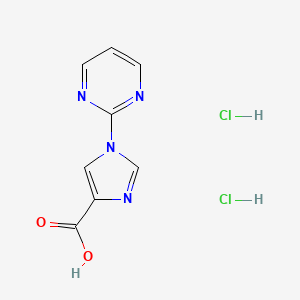
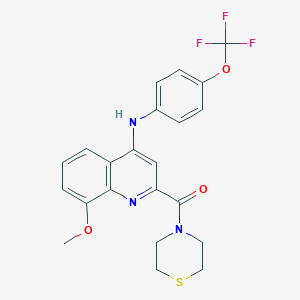
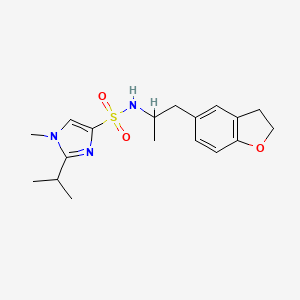
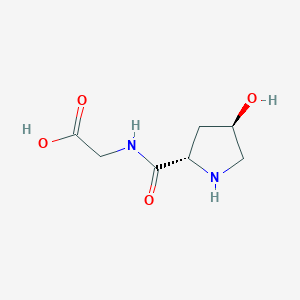
![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)
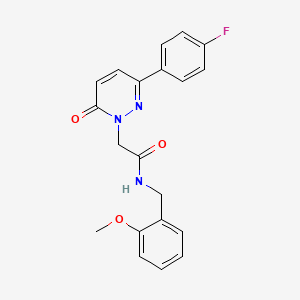
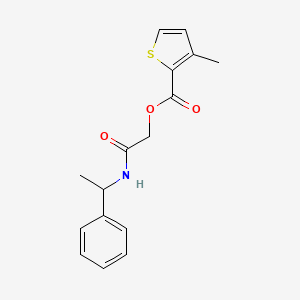
![N-(3-acetamidophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2879739.png)
![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)
![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)
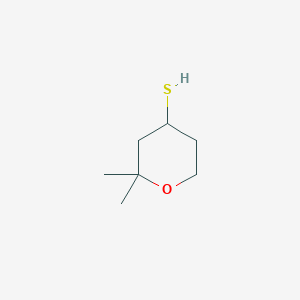
![(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2879752.png)